molecular formula C22H23N3O2S B2807027 4-isopropoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 476458-42-1

4-isopropoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2807027
CAS No.: 476458-42-1
M. Wt: 393.51
InChI Key: HCNRLYZJBWEYSL-UHFFFAOYSA-N
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Description

4-isopropoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with an o-tolyl (2-methylphenyl) group at position 2 and a benzamide moiety at position 2. The benzamide ring is further modified with an isopropoxy group at the para position. This structure combines electron-donating (isopropoxy) and sterically bulky (o-tolyl) substituents, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-14(2)27-17-10-8-16(9-11-17)22(26)23-21-18-12-28-13-19(18)24-25(21)20-7-5-4-6-15(20)3/h4-11,14H,12-13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNRLYZJBWEYSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-isopropoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thieno[3,4-c]pyrazole core, which is known for various pharmacological properties, including antitumor and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H23N3O3SC_{22}H_{23}N_{3}O_{3}S. The compound's structure can be represented as follows:

IUPAC Name N[2(2methylphenyl)5oxo4,6dihydrothieno[3,4c]pyrazol3yl]4propan2yloxybenzamide\text{IUPAC Name }N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-propan-2-yloxybenzamide

Antitumor Activity

Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant antitumor properties. A study on related pyrazole derivatives demonstrated their effectiveness against various cancer cell lines through inhibition of key signaling pathways such as BRAF(V600E) and EGFR . The unique substitution pattern in this compound may enhance its affinity for these targets.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well documented. Compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide (NO) . This suggests that the compound may serve as a lead for developing new anti-inflammatory agents.

The mechanism of action for this compound likely involves interaction with specific molecular targets. The thieno[3,4-c]pyrazole core allows the compound to fit into active sites of enzymes or receptors, potentially inhibiting their activity or modulating their function. Further research into its binding affinities and kinetic parameters is necessary to elucidate these mechanisms fully.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thieno[3,4-c]pyrazole derivatives. Variations in substitution patterns on the aromatic rings significantly influence the pharmacological properties. For example:

CompoundSubstitution PatternBiological Activity
Ao-TolylAntitumor
Bp-TolylModerate anti-inflammatory
Cm-TolylLow activity

This table illustrates how different substitutions affect activity levels. The presence of an isopropoxy group in position 4 enhances solubility and possibly bioavailability.

Case Studies

  • Antitumor Efficacy : A study evaluated the efficacy of several thieno[3,4-c]pyrazole derivatives against melanoma cells. The results indicated that compounds with an o-tolyl substitution exhibited superior inhibitory effects compared to those with other substitutions.
  • Anti-inflammatory Mechanisms : In vivo studies demonstrated that a derivative similar to this compound significantly reduced inflammation in murine models by downregulating NF-kB signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis with structurally related analogs:

Structural and Functional Analogues

4-isopropoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide Substituent Differences: The o-tolyl group in the target compound is replaced with a 4-nitrophenyl group. Impact: The nitro group is strongly electron-withdrawing, which may enhance electrophilic character and alter binding affinity compared to the electron-donating isopropoxy group. This substitution could reduce solubility due to increased polarity .

4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide Substituent Differences: Features a bromine atom at the benzamide para position and a 4-methylphenyl (p-tolyl) group on the pyrazole. The p-tolyl group offers less steric hindrance than o-tolyl, possibly improving target engagement .

Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) Core Structure: Replaces the thienopyrazole with a pyridazine ring and uses an ethyl benzoate instead of benzamide. Impact: The ester group may confer metabolic instability compared to the amide linkage. Pyridazine’s nitrogen-rich structure could enhance hydrogen bonding but reduce bioavailability .

Comparative Data Table

Compound Name Core Structure R1 (Pyrazole Sub.) R2 (Benzamide Sub.) Molecular Formula MW (g/mol) Key Properties
4-isopropoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide Thieno[3,4-c]pyrazole o-tolyl 4-isopropoxy C₂₂H₂₃N₃O₂S 393.50 Moderate logP (~3.5), moderate solubility
4-isopropoxy-N-(2-(4-nitrophenyl)-...benzamide Thieno[3,4-c]pyrazole 4-nitrophenyl 4-isopropoxy C₂₁H₂₀N₄O₄S 424.48 High polarity, lower solubility
4-bromo-N-[2-(4-methylphenyl)-...benzamide Thieno[3,4-c]pyrazole p-tolyl 4-bromo C₂₀H₁₆BrN₃O₂S 450.33 High lipophilicity (logP ~4.2)
I-6230 Pyridazine Phenethylamino Ethyl benzoate C₂₂H₂₂N₄O₂ 386.44 Ester hydrolysis liability

Key Findings

  • Electronic Effects : Electron-withdrawing groups (e.g., nitro) decrease electron density on the benzamide, possibly weakening π-π stacking interactions in biological targets .
  • Lipophilicity : Bromine and isopropoxy substituents increase logP, favoring passive diffusion but risking off-target toxicity .
  • Metabolic Stability : Amide bonds (as in benzamide derivatives) are generally more stable than esters (e.g., I-6230), suggesting longer half-lives for the target compound .

Q & A

Q. What are the key synthetic routes for synthesizing 4-isopropoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide?

The synthesis typically involves multi-step routes starting with the construction of the thieno[3,4-c]pyrazole core via cyclization reactions. Substituents like the o-tolyl group and isopropoxybenzamide moiety are introduced sequentially. For example:

  • Step 1 : Cyclization of thiosemicarbazide derivatives with α,β-unsaturated ketones to form the pyrazole ring .
  • Step 2 : Functionalization of the core using coupling reactions (e.g., Buchwald–Hartwig amination) to attach the o-tolyl group .
  • Step 3 : Acylation with 4-isopropoxybenzoyl chloride under anhydrous conditions (e.g., DMF as solvent, NaH as base) . Optimization of solvent choice (e.g., THF for moisture-sensitive steps) and temperature control (60–80°C) is critical for yield improvement .

Q. What characterization techniques are essential for verifying the compound’s structure and purity?

Methodological validation includes:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent integration and coupling patterns (e.g., isopropoxy methyl splits) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ peaks) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
  • X-ray Diffraction : Single-crystal X-ray for unambiguous structural confirmation, though data may require collaboration with crystallography labs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts during synthesis?

Advanced strategies include:

  • Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)₂) for efficient cross-coupling steps .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) for acylation steps, while THF minimizes side reactions in cyclization .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours) for steps like benzamide formation .
  • In-line Monitoring : Use of FTIR or Raman spectroscopy to track reaction progress and identify intermediates .

Q. What are the challenges in elucidating the compound’s biological activity, and how can they be addressed?

Key challenges include:

  • Target Selectivity : The thieno[3,4-c]pyrazole core may interact with multiple kinases. Use structure-activity relationship (SAR) studies by modifying substituents (e.g., replacing isopropoxy with methoxy) to isolate activity .
  • Solubility Limitations : Poor aqueous solubility complicates in vitro assays. Employ co-solvents (DMSO ≤1%) or formulate as nanoparticles .
  • Metabolic Stability : Use hepatic microsome assays to identify metabolic hotspots (e.g., ester hydrolysis of the isopropoxy group) .

Q. How can contradictions in biological activity data across studies be resolved?

Contradictions often arise from divergent assay conditions or impurity profiles. Mitigation strategies:

  • Standardized Assays : Use validated protocols (e.g., NIH’s NCATS guidelines) for IC₅₀ determination .
  • Batch Analysis : Compare purity (HPLC) and crystallinity (PXRD) across studies to rule out batch-dependent variability .
  • Computational Validation : Molecular docking (AutoDock Vina) to predict binding affinities against reported targets (e.g., COX-2) .

Q. What computational methods are effective in predicting the compound’s pharmacokinetic and toxicological profiles?

Advanced in silico approaches include:

  • QSAR Modeling : Utilize descriptors like logP and topological polar surface area (TPSA) to predict absorption and blood-brain barrier penetration .
  • ADMET Prediction : Tools like SwissADME or ProTox-II to estimate hepatotoxicity and CYP450 inhibition .
  • Molecular Dynamics (MD) Simulations : Assess binding stability with targets (e.g., 50 ns simulations in GROMACS) .

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